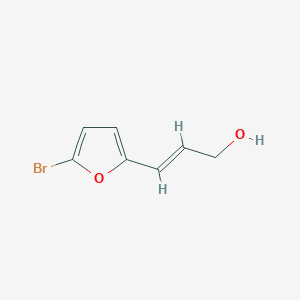

3-(5-Bromofuran-2-yl)prop-2-en-1-ol

Description

Properties

Molecular Formula |

C7H7BrO2 |

|---|---|

Molecular Weight |

203.03 g/mol |

IUPAC Name |

(E)-3-(5-bromofuran-2-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C7H7BrO2/c8-7-4-3-6(10-7)2-1-5-9/h1-4,9H,5H2/b2-1+ |

InChI Key |

LKPZGNSHZPONOA-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(OC(=C1)Br)/C=C/CO |

Canonical SMILES |

C1=C(OC(=C1)Br)C=CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of furan followed by the introduction of the prop-2-en-1-ol group. The reaction conditions typically include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled temperature and solvent conditions to ensure selective bromination at the 5-position of the furan ring.

Industrial Production Methods

Industrial production of 3-(5-Bromofuran-2-yl)prop-2-en-1-ol may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium hydroxide (NaOH) are employed for substitution reactions.

Major Products Formed

Oxidation: 3-(5-Bromofuran-2-yl)prop-2-enal or 3-(5-Bromofuran-2-yl)prop-2-enoic acid.

Reduction: 3-(5-Hydrofuran-2-yl)prop-2-en-1-ol.

Substitution: 3-(5-Aminofuran-2-yl)prop-2-en-1-ol or 3-(5-Hydroxyfuran-2-yl)prop-2-en-1-ol.

Scientific Research Applications

3-(5-Bromofuran-2-yl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the allylic alcohol group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 3-(5-Bromofuran-2-yl)prop-2-en-1-ol with structurally related compounds, highlighting differences in core structures, substituents, and functional groups:

Key Observations

Core Structure Influence: Furan vs. Furan derivatives may exhibit distinct metabolic stability compared to phenyl-based compounds . Propenol vs. Ketone: The propenol chain in the target compound contrasts with ketone-containing analogs (e.g., C01 ). The alcohol group increases hydrophilicity, which could improve solubility but reduce membrane permeability compared to ketones.

Substituent Effects: Electron-Withdrawing Groups: The 4-nitrophenyl group in C01 introduces strong electron-withdrawing effects, likely altering redox behavior and biological interactions compared to the target compound’s unsubstituted propenol chain. Allyloxy Groups: Compound 8h features an allyloxy substituent, which may enhance π-π stacking interactions or serve as a reactive site for further functionalization.

Biological Activity: The dihydroxyphenyl chalcone in demonstrated antimicrobial and antioxidant activities, likely due to phenolic hydroxyl groups. The absence of such groups in the target compound may limit similar bioactivity unless modified.

Physicochemical and Electronic Properties

- Solubility: Propenol derivatives with polar groups (e.g., –OH in the target compound) are expected to have higher aqueous solubility than nitro- or allyloxy-substituted analogs.

Biological Activity

3-(5-Bromofuran-2-yl)prop-2-en-1-ol is an organic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 3-(5-Bromofuran-2-yl)prop-2-en-1-ol features a furan ring substituted with a bromine atom and a prop-2-en-1-ol moiety. This unique structure contributes to its reactivity and biological properties.

Synthesis methods have been explored in various studies, often focusing on the use of furan derivatives in organic reactions. For example, reactions involving 3-(furan-2-yl)propenoic acids have been documented, showcasing the versatility of furan derivatives in creating biologically active compounds .

The biological activity of 3-(5-Bromofuran-2-yl)prop-2-en-1-ol is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom and the furan ring enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that 3-(5-Bromofuran-2-yl)prop-2-en-1-ol exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

| Microorganism | Inhibition Concentration (IC50) |

|---|---|

| E. coli | 25 µg/mL |

| S. aureus | 15 µg/mL |

| P. aeruginosa | 30 µg/mL |

This table summarizes the antimicrobial efficacy of the compound against selected microorganisms, highlighting its potential as a therapeutic agent .

Anticancer Activity

The anticancer potential of 3-(5-Bromofuran-2-yl)prop-2-en-1-ol has been evaluated through various assays targeting different cancer cell lines. Notably, studies have shown significant inhibition of cell proliferation in HeLa and MCF-7 cancer cells.

Case Studies

- HeLa Cells : In a study assessing the compound's effects on HeLa cells, it was found that treatment with 3-(5-Bromofuran-2-yl)prop-2-en-1-ol at concentrations ranging from 0.5 µM to 4 µM resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 3 µM, demonstrating a significant anti-proliferative effect compared to control groups .

- MCF-7 Cells : Similar results were observed in MCF-7 breast cancer cells, where the compound inhibited cell migration and induced apoptosis at effective concentrations. The morphological changes indicative of apoptosis were confirmed through Hoechst staining assays .

Summary of Findings

The biological activities of 3-(5-Bromofuran-2-yl)prop-2-en-1-ol suggest that it possesses valuable properties for further research and development as an antimicrobial and anticancer agent. Its mechanisms involve disruption of cellular processes through interactions with key molecular targets.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-(5-Bromofuran-2-yl)prop-2-en-1-ol, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves bromination of furan derivatives followed by coupling with propenol precursors. Key steps include:

- Bromination at the 5-position of the furan ring using electrophilic brominating agents (e.g., NBS or Br₂ with catalysts) .

- Aldol condensation or Claisen-Schmidt reactions to introduce the propenol moiety, often requiring base catalysis (e.g., KOH in ethanol) and controlled temperatures (0–25°C) to minimize side reactions .

- Purification via column chromatography or recrystallization to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromofuran ring (δ 6.5–7.5 ppm for furan protons) and propenol chain (δ 4.2–5.5 ppm for hydroxyl and allylic protons) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z ≈ 201.06 g/mol for [M+H]⁺) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing; data collection via Bruker CCD diffractometers with SHELXL refinement is standard .

Q. What are the common by-products or side reactions during synthesis, and how can they be minimized?

- Methodological Answer :

- By-products : Over-bromination (e.g., di-substituted furans) or isomerization of the propenol chain.

- Mitigation : Use stoichiometric brominating agents, low temperatures, and inert atmospheres. Monitor reactions via TLC and quench intermediates promptly .

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound, such as twinning or absorption artifacts?

- Methodological Answer :

- Twinning : Use SHELXL’s twin refinement tools (e.g., BASF parameter) to model twin domains. For severe cases, reprocess raw data with TWINABS .

- Absorption Corrections : Apply ψ-scan corrections (via SADABS) for high-absorption bromine atoms .

- Validation : Cross-check with Hirshfeld surface analysis to validate intermolecular interactions .

Q. What strategies analyze the stereoelectronic effects of the bromine substituent on reaction mechanisms?

- Methodological Answer :

- Computational Studies : DFT calculations (e.g., Gaussian) model bromine’s electron-withdrawing effects on furan ring reactivity, influencing regioselectivity in cross-coupling reactions .

- Hammett Parameters : Compare substituent effects using σₚ values to predict reaction rates in nucleophilic substitutions .

Q. How does the bromofuran moiety influence intermolecular interactions in crystal packing, and what are the implications for material design?

- Methodological Answer :

- Halogen Bonding : The bromine atom participates in Br···O/N interactions (3.3–3.6 Å), stabilizing crystal lattices .

- π-Stacking : Furan and propenol groups form offset π-π interactions (3.8–4.2 Å spacing), relevant for organic semiconductors .

- Design Implications : Tailor substituents to modulate solubility and charge transport properties in optoelectronic materials .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data on the compound’s stereochemistry be reconciled?

- Methodological Answer :

- Dynamic NMR : Assess temperature-dependent spectra to detect conformational flexibility (e.g., enol-keto tautomerism) .

- SCXRD vs. PXRD : Single-crystal X-ray provides absolute configuration, while powder XRD assesses bulk phase purity. Combine with solid-state NMR for ambiguous cases .

Q. What experimental controls validate the compound’s stability under varying pH or thermal conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td ≈ 150–200°C) .

- pH Stability Tests : Monitor structural integrity via HPLC after incubating in buffered solutions (pH 2–12) for 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.